molecular formula AlMg B173071 IN 731 CAS No. 12604-68-1

IN 731

Cat. No. B173071
Key on ui cas rn: 12604-68-1
M. Wt: 51.287 g/mol
InChI Key: SNAAJJQQZSMGQD-UHFFFAOYSA-N
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Patent
US04013699

Procedure details

Magnesium hydroxide (11.66 g.; 0.2 mole) suspended in water (20 cc.) is added to N,N'-diacetylornithine (172.8 g.; 0.8 mole) dissolved in distilled water (1,200 cc.) at 60° C. The reaction mixture is heated and stirred at 60° C for 30 minutes. Aluminium isopropoxide (81.6 g.; 0.4 mole) suspended in isopropanol (100 cc.) is added, and the mixture is then stirred and heated at 60° C for 30 minutes. After treatment of the reaction mixture as in Example 1, a mixed aluminium magnesium salt of N,N'-diacetyl-ornithine (175 g.) is obtained in the form of a white powder corresponding to the formula: ##EQU6## Al% = 5.45 (theory: 5.35) and Mg% = 2.36 (theory: 2.42).
Quantity
11.66 g
Type
reactant
Reaction Step One
Quantity
172.8 g
Type
reactant
Reaction Step Two
Name
Aluminium isopropoxide
Quantity
81.6 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[C:4]([NH:7][C@H:8]([C:16]([OH:18])=[O:17])[CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:15])[CH3:14])(=[O:6])[CH3:5].CC(C)[O-].[Al+3:23].CC(C)[O-].CC(C)[O-]>O.C(O)(C)C>[Mg:2].[Al:23].[C:4]([NH:7][C@H:8]([C:16]([OH:18])=[O:17])[CH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:15])[CH3:14])(=[O:6])[CH3:5] |f:0.1.2,4.5.6.7,10.11|

Inputs

Step One
Name
Quantity
11.66 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
Quantity
172.8 g
Type
reactant
Smiles
C(C)(=O)N[C@@H](CCCNC(C)=O)C(=O)O
Step Three
Name
Aluminium isopropoxide
Quantity
81.6 g
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the mixture is then stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Mg].[Al]
Name
Type
product
Smiles
C(C)(=O)N[C@@H](CCCNC(C)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 175 g
YIELD: CALCULATEDPERCENTYIELD 404.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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